![molecular formula C10H18N2O2 B12113419 Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- CAS No. 1184459-01-5](/img/structure/B12113419.png)
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylamino group and a tetrahydro-2-furanyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with an appropriate acylating agent to form the cyclopropylamino intermediate. This intermediate is then reacted with a tetrahydro-2-furanyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler analog without the cyclopropylamino and tetrahydro-2-furanyl groups.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the acetamide and tetrahydro-2-furanyl components.
Tetrahydrofuran: Features the tetrahydro-2-furanyl group but does not include the acetamide or cyclopropylamino groups.
Uniqueness
Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1184459-01-5 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H18N2O2/c13-10(7-11-8-3-4-8)12-6-9-2-1-5-14-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
WLKILPJMVLQHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


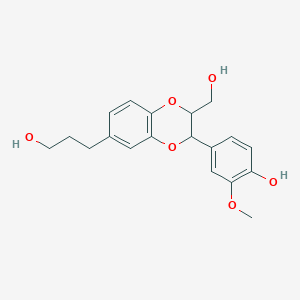
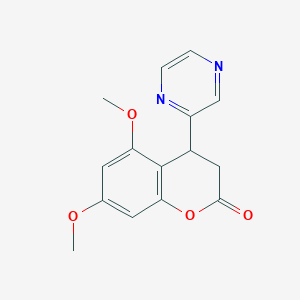
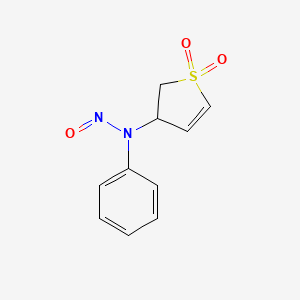
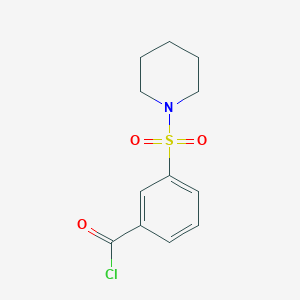


![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)
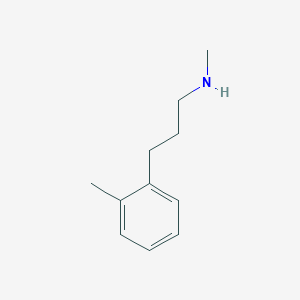
![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)
![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)

![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)


